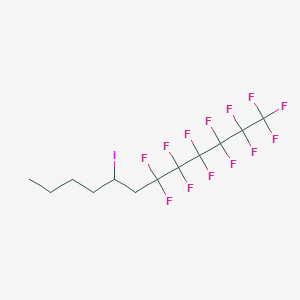

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F13I/c1-2-3-4-6(26)5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQLOSVHRBTANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382179 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120695-82-1 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane: A Keystone Fluorous Tagging Reagent

Abstract

This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane, a pivotal organofluorine building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and profound applications in fluorous chemistry, a powerful strategy for streamlining the synthesis and purification of complex molecules. We will explore its role as a "fluorous tag," enabling efficient separation methodologies that accelerate the drug discovery pipeline. Detailed experimental protocols, causality-driven explanations, and data presentation are provided to empower researchers with actionable insights.

Introduction: The Strategic Advantage of Fluorine in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, efficiency and purity are paramount. Traditional purification methods, such as silica gel chromatography, often present significant bottlenecks, especially in the context of library synthesis and the generation of complex drug candidates. Fluorous chemistry offers a compelling alternative, leveraging the unique physicochemical properties of highly fluorinated molecules to simplify purification.[1][2]

At the heart of this strategy are fluorous tagging reagents, and this compound stands out as a versatile and effective example. This molecule is strategically designed with two key domains: a highly fluorinated "ponytail" (the C6F13 group) and a reactive functional handle (the iodine atom).[1] The fluorous ponytail imparts a unique "phase preference," allowing it to be selectively separated from non-fluorinated (organic) molecules.[1] The reactive iodine atom provides a convenient point of attachment to a wide range of substrates.[3]

This guide will illuminate the synthesis of this key reagent, its characterization, and its strategic application in fluorous-tag-assisted synthesis, a technique that marries the advantages of solution-phase reactivity with the purification efficiency of solid-phase methods.[2]

Core Properties and Chemical Identity

This compound is a specialized fluorinated building block with significant utility in advanced materials and biomedical research.[3] Its structure is characterized by a perfluorohexyl group attached to a hexyl iodide.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 1-(Perfluorohexyl)-2-iodohexane | N/A |

| CAS Number | 120695-82-1 | [4] |

| Molecular Formula | C₁₂H₁₂F₁₃I | [4] |

| Molecular Weight | 530.11 g/mol | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | [5] |

The defining feature of this molecule is its amphiphilic nature, though not in the traditional sense. The perfluoroalkyl chain is highly hydrophobic and lipophobic, while the hydrocarbon portion provides some compatibility with organic solvents. This unique combination is the basis for its utility in fluorous separation techniques.[3]

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the free-radical addition of a perfluoroalkyl iodide to an alkene.[6] In this case, the precursors are 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane (perfluorohexyl iodide) and 1-hexene.

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the radical addition of perfluoroalkyl iodides to alkenes.

Materials:

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Perfluorohexyl iodide, C₆F₁₃I)

-

1-Hexene

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Anhydrous, degassed solvent (e.g., toluene or acetonitrile)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorohexyl iodide.

-

Addition of Reactants: Add 1-hexene to the flask.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

-

Initiator Addition: Add the radical initiator, AIBN, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 70-110°C with vigorous stirring under an inert atmosphere. The reaction is typically allowed to proceed for 3-10 hours.

-

Work-up: Upon completion (monitored by GC or TLC), cool the reaction mixture to room temperature. The solvent and excess volatiles can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation. For higher purity, Fluorous Solid-Phase Extraction (F-SPE) is the recommended method (see Section 5).

Characterization

Confirming the structure and purity of this compound is crucial. The following techniques are essential for its characterization:

| Technique | Expected Observations | Source |

| ¹⁹F NMR Spectroscopy | Signals in the range of -80 to -120 ppm corresponding to the different fluorine environments in the C₆F₁₃ chain. | [3] |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the hexyl chain, with characteristic shifts for the protons adjacent to the iodine and the perfluoroalkyl group. | [7] |

| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular weight and show characteristic fragmentation patterns, including the loss of iodine and fragments of the fluoroalkyl and alkyl chains. | [3] |

| FTIR Spectroscopy | Strong absorbance peaks in the region of 1150–1250 cm⁻¹ due to C-F stretching and a peak in the 500–600 cm⁻¹ region for the C-I bond. | [3] |

Application in Drug Development: Fluorous Tagging and Purification

The primary application of this compound in drug development is as a "fluorous tag" to facilitate the purification of synthetic intermediates and final products.[2][8] This strategy is particularly powerful in the synthesis of compound libraries, where rapid and efficient purification is essential.[2]

The core principle involves covalently attaching the fluorous tag to a molecule of interest. The resulting fluorous-tagged molecule can then be easily separated from non-tagged reactants and byproducts using Fluorous Solid-Phase Extraction (F-SPE).[9]

The Fluorous Solid-Phase Extraction (F-SPE) Workflow

F-SPE utilizes a stationary phase, typically silica gel modified with a perfluoroalkyl silyl ether, which has a high affinity for other fluorinated molecules.[9]

Caption: General workflow for Fluorous Solid-Phase Extraction (F-SPE).

Causality in Experimental Choices for F-SPE

-

Choice of Fluorous Tag: The C₆F₁₃ chain on this compound provides a good balance. It imparts sufficient "fluorophilicity" for strong retention on the F-SPE cartridge without the extreme insolubility that can be associated with longer perfluoroalkyl chains.[10]

-

Fluorophobic Wash: The use of a solvent system like methanol/water is critical. These solvents have a low affinity for the fluorous stationary phase and the fluorous tag, effectively washing away non-fluorinated (organic) impurities while the tagged product remains bound.

-

Fluorophilic Elution: A more "fluorophilic" solvent, such as a perfluorinated solvent or a less polar organic solvent, is then used to disrupt the interaction between the fluorous tag and the stationary phase, eluting the purified tagged product.

This methodology dramatically simplifies purification, often reducing it to a process akin to filtration and eliminating the need for tedious column chromatography.[9] This is particularly advantageous in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than just a fluorinated molecule; it is a strategic tool for enhancing synthetic efficiency. Its well-defined structure, accessible synthesis, and, most importantly, its role as a fluorous tag make it an invaluable asset for researchers in drug discovery and development. By enabling streamlined purification through Fluorous Solid-Phase Extraction, this reagent helps to overcome a significant bottleneck in the synthesis of complex molecules, thereby accelerating the pace of innovation. As the demand for more efficient and "green" synthetic methodologies grows, the utility of fluorous chemistry and reagents like this compound will undoubtedly continue to expand.

References

- Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). [Source Not Available]

- Gladysz, J. A., & Curran, D. P. (Eds.). (2006). Handbook of Fluorous Chemistry. Wiley-VCH. [Link Not Available]

-

Fluorous chemistry. In Wikipedia. Retrieved from [Link]

- Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. [Source Not Available]

- Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797.

-

SpectraBase. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). processes for preparation of 1-perfluorohexyl octane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane. Retrieved from [Link]

- Google Patents. (n.d.). CN115703693A - Novel synthesis method of perfluorohexyl n-octane.

- Paz, J. L., & Nieto, P. M. (2022). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Methods in Molecular Biology, 2303, 37-47.

-

Springer Nature Experiments. (n.d.). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. Retrieved from [Link]

- Google Patents. (n.d.). CA2408095A1 - Fluorous tagging compounds and their use.

-

U.S. Environmental Protection Agency. (n.d.). Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iododo-. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. Retrieved from [Link]

Sources

- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoro-1-iodohexane | 355-43-1 [chemicalbook.com]

- 7. 1-Iodododecane(4292-19-7) 1H NMR spectrum [chemicalbook.com]

- 8. CA2408095A1 - Fluorous tagging compounds and their use - Google Patents [patents.google.com]

- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of tridecafluoro-8-iodododecane

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Application of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 120695-82-1), a specialized fluorinated building block critical to advancements in materials science and medicinal chemistry. The document details its unique chemical structure, which combines a highly stable perfluorohexyl moiety with a reactive iodine atom on a dodecane backbone. We explore its physicochemical properties, provide a detailed, field-proven protocol for its synthesis via free-radical addition, and discuss the instrumental methods for its characterization. Furthermore, this guide illuminates its primary application as a "fluorous tag," a powerful tool for simplifying purification in complex multi-step syntheses, particularly relevant in drug discovery and the development of advanced materials.

Introduction

In the landscape of modern organic synthesis, efficiency and purity are paramount. The development of novel reagents and methodologies that streamline synthetic pathways is a constant pursuit. Among these innovations, fluorous chemistry has emerged as a powerful platform. Molecules containing a significant fluorous domain (a perfluorinated alkyl chain) exhibit unique solubility profiles, being soluble in fluorinated solvents but poorly soluble in most organic or aqueous media. This property forms the basis of "fluorous tagging," a strategy that greatly simplifies the purification of reaction intermediates and final products.

This compound is a quintessential example of a fluorous tagging reagent and synthetic building block. Its structure is strategically bifurcated: a dense, inert, and lipophobic perfluorohexyl (C6F13) chain provides the "fluorous" identity, while a secondary iodo group on the hydrocarbon portion of the chain serves as a versatile reactive handle for subsequent chemical transformations.[1] This guide offers a deep dive into the foundational chemistry of this compound, from its structural composition to its practical application, providing researchers with the necessary insights for its effective utilization.

Chemical Identity and Structural Analysis

A precise understanding of a molecule's identity is the bedrock of its application in any scientific endeavor. This section outlines the fundamental identifiers and structural features of tridecafluoro-8-iodododecane.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

CAS Number: 120695-82-1[2]

-

Molecular Formula: C₁₂H₁₂F₁₃I[3]

-

Molecular Weight: 530.11 g/mol [3]

-

Common Synonyms: 1-(Perfluorohexyl)-2-iodohexane, 7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-5-iodododecane[2]

-

InChI Key: BEQLOSVHRBTANS-UHFFFAOYSA-N

Detailed Molecular Structure

The molecule consists of a twelve-carbon dodecane chain. One end of the chain is a perfluorohexyl group (-(CF₂)₅CF₃), which accounts for the thirteen fluorine atoms. Attached to the 8th carbon atom of the dodecane chain is a single iodine atom. This unique combination of a dense, electron-withdrawing fluorous segment and a reactive C-I bond on a flexible hydrocarbon spacer defines its chemical utility. The perfluorohexyl group imparts extreme hydrophobicity and lipophobicity, while the iodine atom serves as an excellent leaving group for nucleophilic substitution reactions or as a handle for cross-coupling and radical reactions.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of tridecafluoro-8-iodododecane are dominated by its large fluorinated segment, leading to high density and a unique solubility profile. The data below is compiled from various chemical supplier and database sources.

| Property | Value | Source(s) |

| Appearance | Liquid | General Observation |

| Boiling Point | 265.3 °C at 760 mmHg | [3] |

| Density | 1.672 g/cm³ at 25 °C | [3] |

| Flash Point | 120.8 °C | [3] |

| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents like chloroform/methanol. | [1] |

Note: Some properties are reported for structurally similar compounds (e.g., tridecafluoro-8-iodooctane) and should be considered representative.

Synthesis and Purification

The most common and efficient method for synthesizing compounds like tridecafluoro-8-iodododecane is the free-radical addition of a perfluoroalkyl iodide to an alkene. This reaction proceeds via an anti-Markovnikov mechanism, where the perfluoroalkyl group adds to the less substituted carbon of the double bond, and the iodine atom adds to the more substituted carbon.

Synthesis Mechanism: Causality and Control

The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. The resulting radical abstracts the iodine atom from the perfluorohexyl iodide (C₆F₁₃I) to generate a highly electrophilic perfluorohexyl radical (•C₆F₁₃).

Expertise in Action: The choice of AIBN is deliberate; its decomposition rate is predictable and controllable by temperature, providing a steady concentration of initiating radicals without explosive side reactions.

This •C₆F₁₃ radical then attacks the π-bond of the alkene (1-hexene in this case). The addition is regioselective, occurring at the terminal CH₂ group. This is because the resulting secondary radical on the adjacent carbon is more stable than the primary radical that would form if addition occurred at the other end of the double bond. This is the cornerstone of the anti-Markovnikov outcome.[4] The propagation cycle completes when this new alkyl radical abstracts an iodine atom from another molecule of perfluorohexyl iodide, yielding the final product and regenerating the •C₆F₁₃ radical.

Caption: Workflow for the free-radical synthesis of Tridecafluoro-8-iodododecane.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for the radical addition of perfluoroalkyl iodides to alkenes.[5]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add perfluorohexyl iodide (1.0 eq) and 1-hexene (1.2 eq).

-

Initiator Addition: Add azobisisobutyronitrile (AIBN) (0.05 eq) to the flask.

-

Self-Validating System: The use of a catalytic amount of initiator ensures the reaction proceeds efficiently without excessive side reactions or difficult-to-remove byproducts.

-

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can quench the radical chain reaction.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction is typically maintained for 4-8 hours.

-

Monitoring: Progress can be monitored by Gas Chromatography (GC) or ¹⁹F NMR by observing the consumption of the perfluorohexyl iodide starting material.

-

-

Workup & Purification: After completion, cool the reaction mixture to room temperature. The excess 1-hexene and any volatile byproducts can be removed by distillation under reduced pressure. The crude product is often a dark oil.

-

Final Purification: The final product can be purified by vacuum distillation to yield a clear, degassed oily product.

Spectroscopic Characterization

Confirming the structure of the synthesized product is a critical step. A combination of spectroscopic techniques provides unambiguous evidence of its identity.

-

¹⁹F NMR Spectroscopy: This is the most informative technique for fluorinated compounds. The spectrum of tridecafluoro-8-iodododecane is expected to show characteristic signals for the CF₃ group and the six distinct CF₂ groups. The terminal CF₃ group typically appears around -81 ppm, with the adjacent CF₂ groups appearing at progressively higher fields (e.g., -114 to -126 ppm).[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight (530.11 g/mol ).[1] While electron ionization (EI) may cause extensive fragmentation, softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) are more likely to show the molecular ion or an adduct.[6] Common fragmentation patterns involve the loss of iodine (I•) and sequential elimination of CF₂ or HF units.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Strong absorption bands are expected in the 1150–1250 cm⁻¹ region, which are characteristic of C-F bond stretching. A weaker absorption corresponding to the C-I bond stretch should be visible in the 500–600 cm⁻¹ range.[1]

Applications in Research and Drug Development

The primary utility of tridecafluoro-8-iodododecane lies in its role as a "fluorous tag." This strategy is a powerful alternative to solid-phase synthesis for creating libraries of small molecules, peptides, or oligosaccharides.[8][9]

The Fluorous Tagging Workflow

-

Tagging: A substrate of interest is chemically attached to the tridecafluoro-8-iodododecane molecule, typically via a nucleophilic substitution reaction where the iodine is displaced. This "tags" the substrate with a fluorous ponytail.

-

Synthesis: The tagged substrate undergoes one or more synthetic transformations in solution, which offers advantages in reaction kinetics and monitoring compared to solid-phase synthesis.[8]

-

Purification via Fluorous Solid-Phase Extraction (F-SPE): The reaction mixture is passed through a cartridge containing silica gel modified with a fluorinated stationary phase.

-

The fluorous-tagged compound is selectively retained on the cartridge due to strong fluorous-fluorous interactions.

-

Non-fluorinated reagents, byproducts, and solvents are easily washed away with a conventional organic solvent (e.g., methanol/water).

-

The desired tagged product is then eluted with a fluorinated solvent (e.g., perfluorohexane or a solvent with high fluorophilicity).

-

-

Detagging: The fluorous tag is cleaved from the purified product to yield the final, pure compound.

This methodology is particularly advantageous in drug discovery, where the rapid, parallel synthesis and purification of compound libraries are essential for screening and lead optimization.[10] The fluorous tag acts as a temporary purification handle, dramatically simplifying the isolation of desired molecules from complex reaction mixtures.

Safety, Handling, and Storage

-

Handling: Tridecafluoro-8-iodododecane should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to prevent skin and eye irritation.[1]

-

Storage: The compound is light-sensitive and should be stored in an amber bottle.[1] To prevent degradation, it is best stored at cool temperatures (2–8 °C) under an inert atmosphere of nitrogen or argon.[1]

-

Disposal: Dispose of in accordance with federal, state, and local regulations for chemical waste.

Conclusion

This compound is more than just a complex molecule; it is a sophisticated tool for the modern synthetic chemist. Its dual-natured structure—a stable, phase-directing fluorous chain and a reactive iodoalkane—provides a powerful solution to one of the most persistent bottlenecks in synthesis: purification. By enabling the robust fluorous tagging strategy, it accelerates the creation of complex molecules, directly impacting the pace of innovation in drug discovery, materials science, and beyond. Understanding its structure, synthesis, and application empowers researchers to leverage the unique advantages of fluorous chemistry to achieve their scientific goals with greater efficiency and precision.

References

-

Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. (n.d.). atmos-chem-phys.net. [Link]

-

Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. (2022). MDPI. [Link]

-

Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. (n.d.). National Institutes of Health. [Link]

-

Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. (2004). National Institutes of Health. [Link]

-

processes for preparation of 1-perfluorohexyl octane. (2024). Technical Disclosure Commons. [Link]

-

Perfluoroethyl-iodode - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. (2004). National Institutes of Health. [Link]

-

Untitled. (n.d.). ArTS. [Link]

-

Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization. (2019). ACS Publications. [Link]

-

Novel Process For Preparation Of Perfluorohexyloctane. (n.d.). Quick Company. [Link]

- Novel synthesis method of perfluorohexyl n-octane. (2023).

-

Applications of fluorous tag methodology in carbohydrate synthesis. (2005). SpringerLink. [Link]

-

A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. (2018). ResearchGate. [Link]

-

Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. (2022). MSU Chemistry. [Link]

-

Effect of reaction conditions on the radical addition of perfluorohexyl iodide to vinyl acetate. (2008). ResearchGate. [Link]

-

Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry. (2016). ResearchGate. [Link]

-

A new method to search for per- and polyfluoroalkyl substances (PFASs) by linking fragmentation flags with their molecular ions by drift time using ion mobility spectrometry. (2020). National Institutes of Health. [Link]

-

tin hydride. (n.d.). Organic Syntheses. [Link]

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. (n.d.). PubChem. [Link]

-

Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. [Link]

-

Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. (2018). ResearchGate. [Link]

-

Perfluorohexyl iodide. (n.d.). NIST WebBook. [Link]

-

Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (n.d.). BYJU'S. [Link]

-

Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution. (2015). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7,7,8,8,9,9,10,10,11,11,12,12,12-TRIDECAFLUORO-5-IODODODECANE CAS#: 120695-82-1 [amp.chemicalbook.com]

- 3. Dodecane,1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- | CAS:120695-82-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 5. Novel Process For Preparation Of Perfluorohexyloctane [quickcompany.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

Introduction: The Significance of Semifluorinated Alkanes

Semifluorinated n-alkanes, often denoted as F(CF₂)ₙ(CH₂)ₘH or their functionalized analogues, represent a unique class of compounds bridging the physicochemical properties of perfluorocarbons and hydrocarbons. The molecule 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane, with the structure F(CF₂)₆(CH₂)₆I, is a valuable synthetic intermediate. Its perfluorohexyl moiety imparts significant hydrophobicity, lipophobicity, and chemical stability, while the terminal iodine atom provides a reactive handle for a wide array of subsequent chemical modifications.[1][2] This structure makes it a key building block for the synthesis of fluorinated surfactants, surface modifiers for specialty coatings, and functionalized molecules in materials science and biomedical research.[1][3]

This guide provides a comprehensive overview of the most logical and scientifically validated pathway for the synthesis of this compound. We will delve into the synthesis of the key perfluoroalkyl iodide precursor, detail the core atom transfer radical addition (ATRA) reaction, and discuss the necessary purification and characterization techniques. The causality behind experimental choices is explained to provide researchers with a robust framework for practical application.

Retrosynthetic Analysis

The synthesis of the target molecule, this compound (I), is most logically approached via a radical addition of a perfluoroalkyl iodide to a terminal alkene. This disconnection simplifies the complex target molecule into two readily accessible starting materials: 1-iodoperfluorohexane (II) and 1-hexene (III).

Figure 3: Radical chain mechanism of the ATRA reaction.

Experimental Protocol: Thermally-Initiated ATRA

This protocol is adapted from established procedures for the radical addition of perfluorohexyl iodide to unsaturated compounds.

[4]1. Reagent Preparation:

- To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-iodoperfluorohexane (1.0 eq).

- Add 1-hexene (1.2-1.5 eq). An excess of the alkene is used to maximize the consumption of the more valuable perfluoroalkyl iodide and minimize telomerization of the alkene.

- Add a suitable solvent, such as acetonitrile or tert-butanol. The choice of solvent is critical; it must be inert to radical conditions and capable of dissolving the reactants.

- Initiator Addition:

- Add a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) (1-5 mol%).

- Reaction Execution:

- Degas the mixture by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.

- Heat the reaction mixture to the appropriate temperature under a nitrogen atmosphere. For AIBN, a temperature of 75-85 °C is typical. [4] * Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 12-24 hours.

- Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure.

- The crude product can be purified by vacuum distillation or column chromatography on silica gel. Given the nonpolar nature of the product, a nonpolar eluent system (e.g., hexanes) is appropriate.

Alternative Initiation Methods

While thermal initiation is robust, modern methods offer milder conditions and potentially higher selectivity.

-

Photochemical Initiation: The C-I bond in perfluoroalkyl iodides is susceptible to photolytic cleavage. Irradiation of the reaction mixture with UV light can generate the perfluoroalkyl radical, often without the need for a chemical initiator. *[5] Metal-Free Initiation: Recent advances have demonstrated that combinations like pyridine/bis(pinacolate)diboron can initiate the ATRA of perfluoroalkyl iodides to unactivated alkenes at room temperature, avoiding high temperatures and potentially toxic initiators. *[6][7] Base-Promoted Initiation: Simple bases like potassium hydroxide (KOH) or potassium tert-butoxide (tBuONa) can activate the perfluoroalkyl iodide, likely through halogen bond formation, to promote homolysis under mild conditions.

[8][9]### Part 3: Data Summary and Characterization

Reaction Parameters and Expected Outcomes

| Parameter | Condition | Rationale / Expected Outcome |

| Reactant Ratio | 1-Hexene / F(CF₂)₆I = 1.2-1.5 | Excess alkene drives the reaction to completion and minimizes side reactions. |

| Initiator | AIBN (1-5 mol%) | Standard, reliable radical initiator with a well-known decomposition rate at ~80 °C. |

| Temperature | 75-85 °C | Optimal for AIBN-initiated reactions. |

| Solvent | Acetonitrile | A polar aprotic solvent that can solubilize the reactants without participating in the radical reaction. |

| Yield | 70-90% (expected) | ATRA reactions of this type are generally high-yielding. |

| Purity | >95% after purification | Achievable with vacuum distillation or column chromatography. |

Product Characterization

The structure of this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the -(CH₂)₅-CH(I)-CH₂- group. The proton on the iodine-bearing carbon (-CH(I)-) will appear as a multiplet at a downfield position (~4.2-4.4 ppm) due to the deshielding effect of the iodine. The adjacent -CH₂- protons will also show distinct multiplets.

-

¹⁹F NMR: This is the most definitive technique. The spectrum will show distinct signals for each of the unique CF₂ groups and the terminal CF₃ group. The signals will appear as multiplets due to F-F coupling. The CF₂ group adjacent to the hydrocarbon chain (-CF₂-CH₂-) will be the most upfield of the perfluoroalkyl signals. [10][11][12] * ¹³C NMR: Will confirm the presence of 12 distinct carbon environments, with the perfluorinated carbons showing characteristic splitting due to C-F coupling.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an iodine atom and fragmentation of the alkyl and perfluoroalkyl chains.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process: the telomerization of tetrafluoroethylene to produce the 1-iodoperfluorohexane precursor, followed by its atom transfer radical addition to 1-hexene. The ATRA reaction is a robust and high-yielding transformation that can be initiated through various methods, with thermal initiation using AIBN being a well-established and practical choice for laboratory-scale synthesis. The unique combination of a stable perfluoroalkyl segment and a reactive iodine terminus makes the title compound a versatile building block for the development of advanced fluorinated materials. This guide provides the foundational chemical principles and a practical experimental framework to enable researchers in drug development and materials science to successfully synthesize and utilize this valuable intermediate.

References

-

Cao, J., Li, G., Wang, G., Gao, L., & Li, S. (2022). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 20(12), 2461-2465. 2[6]. Cao, J., Li, G., Wang, G., Gao, L., & Li, S. (2022). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry.

- Cao, J., et al. (2022). Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition.

- Czekelius, C., et al. (2019). Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers.

- Duan, X., et al. (2020). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor.

- Ameduri, B. (2010). Telomerisation Reactions of fluorinated alkenes.

- Scipioni, A., Carbini, M., Napoli, M., & Conte, L. (1989).

- Gong, W., et al. (2019). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions.

- Jeffries, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.

- Fluorotelomer - Wikipedia. (n.d.). Wikipedia.

- Synitsyna, D. V., et al. (2024). synthesis and nmr study of the n-polyfluoroalkylation product of tris(2-aminoethyl)amine. Fluorine notes.

- Gong, W., et al. (2019). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions...

- D'eon, J. C., et al. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV.

- Smith, S. A., et al. (2007). Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol. PubMed.

- Bertocchio, R., et al. (1993). Synthesis of perfluoroalkyl iodides.

- Perfluoroalkyl iodide - Wikipedia. (n.d.). Wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Decoding the Chemistry: A Deep Dive into 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane.

- That Chemist. (2024). CF2 and SF5 Chemistry (Important Papers). YouTube.

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane丨CAS 2043-57-4. (n.d.). Hangzhou Leap Chem Co., Ltd.

- LibreTexts. (2021). 10.8: Radical-Chain Addition Reactions to Alkenes. Chemistry LibreTexts.

- Wang, Y., et al. (2012). The in Vitro Estrogenic Activities of Polyfluorinated Iodine Alkanes.

- The Animated Chemistry Textbook. (2021). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101. YouTube.

- Goundry, W. R., & Gladysz, J. A. (2021).

- Bozzelli, J. W., et al. (2007). Synthesis of Vinylidene Fluoride via Reaction of Chlorodifluoromethane (HCFC22) with Methane.

- Bida, G. T., et al. (1980).

- Haszeldine, R. N., & Steele, B. R. (1975). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1.

- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane. (n.d.). MySkinRecipes.

Sources

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. US8444857B2 - Method for purifying fluorinated compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. osti.gov [osti.gov]

- 12. Characterization by NMR of reactants and products of hydrofluoroether isomers, CF3(CF2)3OCH3 and (CF3)2C(F)CF2OCH3, reacting with isopropyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluoroalkyl Iodides for Advanced Research and Development

Introduction

Perfluoroalkyl iodides (RFIs) represent a pivotal class of organofluorine compounds, characterized by a perfluorinated carbon chain covalently bonded to an iodine atom (C_nF_{2n+1}-I).[1] As members of the broader per- and polyfluoroalkyl substances (PFAS) family, they possess unique physicochemical properties imparted by the high electronegativity and stability of the numerous carbon-fluorine bonds.[1][2] Their true value in the scientific community, however, lies not in their inertness but in the specific reactivity of the carbon-iodine (C-I) bond. This bond serves as a versatile functional handle, making RFIs indispensable intermediates for the strategic introduction of perfluoroalkyl moieties into a wide array of molecules.[1][3]

The incorporation of a perfluoroalkyl group can dramatically alter a molecule's properties, often enhancing metabolic stability, increasing lipophilicity, and modifying bioavailability—traits of profound interest in drug discovery and development.[3][4][5] Beyond pharmaceuticals, RFIs are foundational in materials science for synthesizing high-performance polymers, advanced surfactants, and potent agrochemicals.[3][6][7] This guide offers an in-depth exploration of the synthesis, core properties, and chemical reactivity of perfluoroalkyl iodides, providing researchers, chemists, and drug development professionals with the technical insights required to effectively harness their synthetic potential.

Synthesis of Perfluoroalkyl Iodides

The generation of perfluoroalkyl iodides is dominated by a process that builds the carbon chain, a testament to the difficulty of direct iodination of inert perfluoroalkanes.

Industrial Production: The Telomerization Process

The principal route for the industrial-scale production of linear perfluoroalkyl iodides is the telomerization of tetrafluoroethylene (TFE).[1][6] In this free-radical chain reaction, a "telogen" (the chain transfer agent) reacts with multiple units of a "taxogen" (the monomer). For RFI synthesis, pentafluoroethyl iodide (C₂F₅I) typically serves as the telogen and TFE is the taxogen.

The process begins with the synthesis of the C₂F₅I telogen, which is itself prepared by reacting TFE with iodine and iodine pentafluoride.[1][6] The subsequent telomerization reaction is carried out at high temperatures and yields a mixture of perfluoroalkyl iodides with varying chain lengths (C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc.).[1][8] The desired RFI product is then isolated from this mixture via fractional distillation.[8] The molar ratio of the telogen to the taxogen is a critical parameter used to control the average chain length of the resulting products.[8]

Laboratory and Alternative Syntheses

On a laboratory scale, other methods have been developed. One such process involves the reaction of perfluorinated olefins with iodine monochloride (ICl) in a hydrogen fluoride (HF) solvent, catalyzed by a Lewis acid.[9][10] This provides a more direct route to specific iodinated compounds without the need for distillation from a complex mixture.

Core Physical and Chemical Properties

The combination of a stable perfluoroalkyl chain and a reactive iodine atom gives RFIs a distinct set of properties. They are generally characterized as high-density, thermally stable liquids or low-melting solids.[4][8]

Physical Properties of Common Linear Perfluoroalkyl Iodides

The following table summarizes key physical data for a homologous series of RFIs. As the perfluoroalkyl chain length increases, the molecular weight, boiling point, and density all show a corresponding increase.

| Property | Perfluoroethyl Iodide | Perfluorobutyl Iodide | Perfluorohexyl Iodide | Perfluorooctyl Iodide | Perfluorodecyl Iodide |

| Formula | C₂F₅I | C₄F₉I | C₆F₁₃I | C₈F₁₇I | C₁₀F₂₁I |

| MW ( g/mol ) | 245.92 | 345.94 | 445.95 | 545.96[11] | 645.98[12] |

| Boiling Point (°C) | 40-42 | 67 | 118-120 | 160-161[13][14] | 196-198 |

| Melting Point (°C) | -53 | -65 | -15.5 | 25[14] | N/A |

| Density (g/mL) | 2.08 | 2.01 | 2.06 | 2.04-2.067[8][13] | 2.08 |

| Refractive Index (n²⁰/D) | 1.323 | 1.329 | 1.320 | 1.329-1.3306[13][14] | 1.321 |

Note: Values are compiled from various sources and may vary slightly based on purity and measurement conditions.

Solubility and Spectroscopic Features

Consistent with their fluorinated nature, RFIs are both hydrophobic and oleophobic, exhibiting low surface energy and insolubility in water.[14][15] They are, however, soluble in many organic solvents, including chloroform and ethyl acetate.[13] Many RFIs are light-sensitive and should be stored in dark containers to prevent photochemical decomposition.[13]

Spectroscopically, RFIs give characteristic signals. In ¹⁹F NMR, complex multiplets are observed for the CF₂ groups, with the α-CF₂ group (adjacent to iodine) being the most deshielded. ¹³C NMR shows signals shifted by the strong electron-withdrawing effects of the fluorine atoms. The C-I bond itself has a characteristic stretching frequency in the low-frequency region of the infrared (IR) spectrum.

The Carbon-Iodine Bond: The Epicenter of Reactivity

The synthetic utility of perfluoroalkyl iodides is almost entirely derived from the nature of the C-I bond. It is the weakest bond in the molecule and is susceptible to homolytic cleavage, making RFIs excellent precursors for perfluoroalkyl radicals (R_F•).[4][16][17] This cleavage can be initiated by various means:

-

Photochemical Activation: Irradiation with UV or even visible light can readily break the C-I bond.[16][18] This reactivity can be enhanced through halogen-bond interactions with amines or solvents like THF.[18][19]

-

Thermal Activation: High temperatures can provide the energy needed for homolysis.[6]

-

Radical Initiators: Chemical initiators such as azobisisobutyronitrile (AIBN) or peroxides effectively generate R_F• radicals.[20]

-

Electron Transfer: Reduction via photoredox catalysts or metals can also initiate radical formation.[21][22]

Chemical Reactivity and Synthetic Applications

The generation of the perfluoroalkyl radical is the gateway to the vast majority of RFI reactions, enabling a wide range of synthetic transformations.

Core Reactivity: Radical Addition to Unsaturated Bonds

One of the most common and powerful applications of RFIs is the radical addition across alkenes and alkynes.[1] This reaction proceeds via a radical chain mechanism to form iodo-perfluoroalkylated products, which can be valuable intermediates for further functionalization.

This laboratory method provides a high-yield route for the addition of RFIs to alkenes under mild conditions.[1]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 eq.) and the perfluoroalkyl iodide (1.2 eq.) in a suitable degassed solvent such as dichloromethane or toluene.

-

Initiation: At room temperature, add a catalytic amount of triethylborane (BEt₃, typically 0.1-0.2 eq., as a 1.0 M solution in hexanes) dropwise to the stirring solution. The reaction is often initiated by the presence of trace amounts of oxygen.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure iodo-perfluoroalkylated alkane.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

RFIs are excellent partners in a variety of cross-coupling reactions, allowing for the direct installation of perfluoroalkyl groups onto aromatic, heteroaromatic, and vinylic systems.

-

Copper-Catalyzed Couplings: Classic conditions often involve reacting an RFI with an aryl halide or aryl boronic acid in the presence of a copper catalyst to form a perfluoroalkylated arene.[1][23]

-

Palladium-Catalyzed Couplings: Palladium catalysts are effective for coupling RFIs with organometallic reagents, such as in the synthesis of perfluoroalkyl vinyl iodides.[24]

-

Visible-Light Photoredox Catalysis: Modern photocatalytic methods have emerged as a mild and efficient way to couple RFIs with substrates like arylalkynes.[25][26] These reactions can be tuned to selectively yield either the direct C-C coupled alkyne or the iodo-perfluoroalkylated alkene addition product.[25][26]

Formation of Perfluoroalkylated Organometallic Reagents

Perfluoroalkyl iodides can be converted into their corresponding Grignard (R_FMgI) or organolithium (R_FLi) reagents.[1] These powerful nucleophiles can then be used in a wide range of classic organic reactions, such as addition to aldehydes and ketones or carboxylation with CO₂ to form perfluorinated carboxylic acids.[1]

Relevance in Drug Development and Materials Science

The unique properties conferred by the perfluoroalkyl chain make RFIs highly valuable building blocks in applied chemistry.

Impact on Medicinal Chemistry

The introduction of a perfluoroalkyl group is a well-established strategy in drug design. The strong C-F bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The high lipophilicity of the R_F group can improve membrane permeability and bioavailability.[4][7] Furthermore, the unique electronic nature of the R_F group can alter the pKa of nearby functional groups or lead to more favorable binding interactions with protein targets.[5] Consequently, RFIs serve as critical advanced intermediates in the synthesis of complex pharmaceutical compounds.[3]

Applications in Advanced Materials

In materials science, RFIs are fundamental to the creation of novel materials with specialized properties.[3] They are used in the synthesis of:

-

Fluorosurfactants: These compounds dramatically lower surface tension and are used in a vast range of applications, including firefighting foams and coatings.[3][7][15]

-

Surface Modifiers: RFIs are used to create materials with water- and oil-repellent (oleophobic) surfaces, essential for textiles, paper, and protective coatings.[7]

-

High-Performance Polymers: The incorporation of perfluoroalkyl chains leads to polymers with exceptional thermal and chemical stability, used in demanding electronic and industrial applications.[7]

Handling, Safety, and Environmental Context

While synthetically useful, the handling of RFIs requires adherence to safety protocols, and their status as PFAS warrants environmental consideration.

Safe Handling and Storage

-

Handling: Perfluoroalkyl iodides should always be handled in a well-ventilated chemical fume hood.[27][28] Personal protective equipment (PPE), including chemical splash goggles and appropriate protective gloves, is mandatory to prevent eye and skin contact.[27][28][29]

-

Storage: Store RFIs in a cool, dry, and dark place in a tightly sealed container.[27][29] They should be kept away from direct sunlight and incompatible materials such as strong oxidizing agents.[27][28]

Toxicological Profile and Safety

Perfluoroalkyl iodides are classified as irritants. They are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[27][28][29] The toxicological properties of many long-chain RFIs have not been fully investigated, and caution should be exercised.[27] Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Environmental Considerations

As a subclass of PFAS, perfluoroalkyl iodides are subject to the same environmental scrutiny due to the extreme persistence of the perfluoroalkyl chain.[2][4][30] The degradation of some PFAS in the environment can lead to the formation of other highly persistent and mobile perfluorinated compounds like perfluorooctanoic acid (PFOA).[2][13] The scientific and regulatory landscape is evolving, with a general trend toward the use of shorter-chain PFAS where possible to mitigate potential bioaccumulation and long-term environmental impact.[7]

Conclusion

Perfluoroalkyl iodides are a powerful and versatile class of chemical reagents. Their value is rooted in the unique dichotomy of their structure: a highly stable and inert perfluoroalkyl backbone coupled with a reactive C-I bond that serves as a reliable source of perfluoroalkyl radicals. This reactivity enables a vast range of synthetic transformations, from radical additions to sophisticated cross-coupling reactions, making RFIs indispensable tools for introducing the unique and often beneficial properties of fluorine into small molecules and advanced materials. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of RFIs is essential for innovation and the development of next-generation products.

References

-

Perfluoroalkyl iodide - Wikipedia . Wikipedia. [Link]

- Synthesis of perfluoroalkyl iodides - US5268516A.

-

Syntheses with perfluoroalkyl iodides. A review . ResearchGate. [Link]

-

extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions . National Center for Biotechnology Information (NCBI). [Link]

-

Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides . Royal Society of Chemistry. [Link]

-

Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper . [Link]

-

Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions . ACS Publications. [Link]

-

Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions . Penn State Research Database. [Link]

-

Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides . Royal Society of Chemistry. [Link]

-

Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions . ACS Figshare. [Link]

- EP0711264B1 - Process for the preparation of perfluoroalkyl iodide.

-

Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) . Royal Society of Chemistry. [Link]

-

Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst . ACS Publications. [Link]

-

A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions1 . ACS Publications. [Link]

- EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.

-

Bipyridinium Ionic Liquid-Promoted Cross-Coupling Reactions between Perfluoroalkyl or Pentafluorophenyl Halides and Aryl Iodides . ACS Publications. [Link]

-

Photocatalytic amidation and esterification with perfluoroalkyl iodide . Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet - Perfluorooctyl iodide, 99% . Cole-Parmer. [Link]

-

The reaction of secondary perfluoroalkyl iodides with zinc . Semantic Scholar. [Link]

-

Catalyst-free, visible-light-induced direct radical cross-coupling perfluoroalkylation of the imidazo[1,2-a]pyridines with perfluoroalkyl iodides . Royal Society of Chemistry. [Link]

-

Perfluorooctyl iodide | C8F17I | CID 10491 . PubChem (NIH). [Link]

-

Perfluorodecyl iodide | C10F21I | CID 67920 . PubChem (NIH). [Link]

-

Reaction of (perfluoroalkyl)alkynes with iodine and some of its derivatives . Royal Society of Chemistry. [Link]

-

Perfluorooctyl iodide, 98% 10 g | Buy Online | Thermo Scientific Acros . Fisher Scientific. [Link]

-

Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook . [Link]

-

Chemical Properties of Perfluorooctyl iodide (CAS 507-63-1) . Cheméo. [Link]

-

CHAPTER 11. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems . ResearchGate. [Link]

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS) . National Center for Biotechnology Information (NCBI). [Link]

-

A Review of the Applications, Environmental Release, and Remediation Technologies of Per- and Polyfluoroalkyl Substances . PubMed Central (PMC). [Link]

Sources

- 1. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 2. A Review of the Applications, Environmental Release, and Remediation Technologies of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 7. Perfluoroalkyl Ethyl Iodides [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. EP0711264B1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 10. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 11. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]

- 14. Perfluorooctyl iodide, 98% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 15. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pure.psu.edu [pure.psu.edu]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Visible light photocatalytic cross-coupling and addition reactions of arylalkynes with perfluoroalkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 28. fishersci.com [fishersci.com]

- 29. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 30. Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook | MDPI [mdpi.com]

Introduction to fluorotelomer iodides in organic synthesis

An In-Depth Technical Guide to Fluorotelomer Iodides in Organic Synthesis

Introduction

Fluorotelomer iodides (FTIs) are a pivotal class of organofluorine compounds that serve as versatile building blocks in the synthesis of a wide array of fluorinated molecules. Structurally, they consist of a perfluoroalkyl chain, a two-carbon hydrocarbon spacer, and a terminal iodine atom (F(CF₂)nCH₂CH₂I). This unique arrangement imparts a favorable combination of chemical reactivity and physical properties, making them highly valuable intermediates in academic and industrial research, particularly in the fields of materials science and drug discovery. The presence of the electron-withdrawing perfluoroalkyl group significantly influences the reactivity of the C-I bond, rendering it susceptible to a variety of transformations that are not readily achievable with their non-fluorinated counterparts. This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorotelomer iodides, with a focus on practical experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis and Purification of Fluorotelomer Iodides

The most common and industrially scalable method for the synthesis of fluorotelomer iodides is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide (RFI) as the chain transfer agent, followed by reaction with ethylene.

Two-Step Synthesis of Fluorotelomer Iodides

The synthesis of fluorotelomer iodides is typically achieved through a two-step process:

-

Telomerization: Perfluoroalkyl iodides (e.g., CF₃I, C₂F₅I) are reacted with tetrafluoroethylene (TFE) to produce a homologous series of perfluoroalkyl iodides.

-

Ethylene Insertion: The resulting perfluoroalkyl iodides are then reacted with ethylene to introduce the characteristic ethyl spacer, yielding the desired fluorotelomer iodides.

This process is often initiated by free radical initiators, such as peroxides, or by thermal or photochemical means. The distribution of the resulting homologous series of fluorotelomer iodides can be controlled by adjusting the ratio of the reactants and the reaction conditions.

Experimental Protocol: Synthesis of 1-Iodo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane

This protocol describes a representative synthesis of a C6 fluorotelomer iodide.

Materials:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Ethylene

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous acetonitrile

-

High-pressure autoclave reactor

Procedure:

-

A high-pressure autoclave reactor is charged with perfluorohexyl iodide and a catalytic amount of AIBN dissolved in anhydrous acetonitrile.

-

The reactor is sealed, purged with nitrogen, and then pressurized with ethylene to the desired pressure.

-

The reaction mixture is heated to 70-80 °C and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the reactor is cooled to room temperature, and the excess ethylene is carefully vented.

-

The crude reaction mixture is transferred to a separatory funnel, and the lower fluorinated phase is separated.

-

The organic phase is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

The product is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation under reduced pressure to afford the desired 1-iodo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane as a colorless liquid.

Characterization: The purity and identity of the product can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Purification of Fluorotelomer Iodides

Due to the nature of the telomerization reaction, the crude product is often a mixture of homologs. Fractional distillation under reduced pressure is the most effective method for separating these homologs to obtain the desired fluorotelomer iodide with high purity. The significant difference in boiling points between the homologs allows for efficient separation.

Key Reactions of Fluorotelomer Iodides

The synthetic utility of fluorotelomer iodides stems from the reactivity of the carbon-iodine bond, which can participate in a variety of transformations.

Radical Reactions

The C-I bond in fluorotelomer iodides is relatively weak and can be homolytically cleaved to generate a fluorinated radical. This reactivity is exploited in a number of important synthetic transformations.

Atom Transfer Radical Addition (ATRA)

Fluorotelomer iodides are excellent reagents for ATRA reactions, allowing for the introduction of perfluoroalkylated ethyl groups to unsaturated compounds.

Mechanism:

-

Initiation: A radical initiator (e.g., AIBN, peroxides) generates a radical, which then abstracts the iodine atom from the fluorotelomer iodide to form a fluorinated carbon-centered radical.

-

Propagation: The fluorinated radical adds to the double or triple bond of an unsaturated substrate. The resulting radical then abstracts an iodine atom from another molecule of the fluorotelomer iodide to form the product and regenerate the fluorinated radical.

-

Termination: Radicals combine to form non-radical species.

Caption: Atom Transfer Radical Addition (ATRA) Mechanism.

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine in fluorotelomer iodides is electrophilic and can undergo nucleophilic substitution reactions.

Williamson Ether Synthesis

Reaction with alkoxides or phenoxides provides a straightforward route to fluorinated ethers.

Experimental Protocol: Synthesis of a Fluorotelomer Ether

Materials:

-

Fluorotelomer iodide (F(CF₂)nCH₂CH₂I)

-

Sodium phenoxide

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of sodium phenoxide in anhydrous DMF is added the fluorotelomer iodide dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at 60 °C for 12 hours.

-

After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired fluorotelomer ether.

Metal-Catalyzed Cross-Coupling Reactions

Fluorotelomer iodides are excellent partners in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

Suzuki Coupling

Palladium-catalyzed Suzuki coupling of fluorotelomer iodides with boronic acids or their derivatives is a powerful method for constructing C-C bonds.

Caption: General workflow for Suzuki coupling of FTIs.

Reductive Deiodination

The iodine atom can be removed reductively to yield the corresponding fluorotelomer alkane. This is often achieved using reducing agents like zinc dust in acetic acid or catalytic hydrogenation.

Applications in Drug Development and Materials Science

The unique properties imparted by the perfluoroalkyl chain, such as high lipophilicity, metabolic stability, and unique conformational preferences, make fluorotelomer iodides and their derivatives highly attractive in various fields.

Drug Development

Incorporation of fluorinated moieties into drug candidates can significantly enhance their pharmacokinetic and pharmacodynamic properties. Fluorotelomer iodides serve as key intermediates for the synthesis of these modified drug molecules.

Table 1: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination |

| Metabolic Stability | Increased due to the strength of the C-F bond. |

| Lipophilicity | Increased, which can improve membrane permeability. |

| Binding Affinity | Can be enhanced through specific fluorine-protein interactions. |

| pKa | Can be modulated to optimize drug absorption and distribution. |

Materials Science

Fluorotelomer iodides are precursors to a wide range of fluorinated polymers and surfactants. These materials exhibit unique properties such as high thermal and chemical stability, low surface energy, and both hydrophobic and oleophobic characteristics.

Conclusion

Fluorotelomer iodides are undeniably powerful and versatile building blocks in modern organic synthesis. Their unique reactivity profile, stemming from the interplay between the perfluoroalkyl chain and the carbon-iodine bond, allows for a diverse array of chemical transformations. From radical additions to sophisticated metal-catalyzed cross-couplings, FTIs provide a reliable and efficient entry point for the introduction of fluorinated motifs into a wide range of molecular architectures. The experimental protocols and mechanistic discussions provided in this guide aim to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to effectively utilize these valuable reagents in their synthetic endeavors. As the demand for advanced materials and more effective pharmaceuticals continues to grow, the importance of fluorotelomer iodides in enabling the synthesis of novel fluorinated compounds is set to expand even further.

References

-

Title: Fluorotelomer Iodides: Versatile Building Blocks for the Synthesis of Fluorinated Compounds. Source: Journal of Fluorine Chemistry. URL: [Link]

-

Title: Radical Reactions of Fluorotelomer Iodides. Source: Chemical Reviews. URL: [Link]

-

Title: Metal-Catalyzed Cross-Coupling Reactions of Fluorinated Compounds. Source: Angewandte Chemie International Edition. URL: [Link]

-

Title: Applications of Fluorinated Compounds in Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodododecane, a specialized fluorinated building block with significant potential in advanced materials and pharmaceutical development. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Chemical Name: this compound

CAS Number: 120695-82-1

Molecular Formula: C₁₂H₁₂F₁₃I

Molecular Weight: 530.11 g/mol

This compound is a long-chain alkane substituted with a highly electronegative tridecafluorohexyl group and a terminal iodine atom. The presence of the perfluorinated chain imparts unique properties such as high hydrophobicity, lipophobicity, and exceptional thermal and chemical stability.[1] The terminal iodine atom serves as a reactive handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 265.3 °C at 760 mmHg | Huateng Pharma |

| Flash Point | 120.8 °C | Huateng Pharma |

| Density | 1.672 g/cm³ | Huateng Pharma |

Synthesis and Manufacturing

The synthesis of this compound typically involves the iodination of a corresponding perfluorinated precursor. A common synthetic strategy is the reaction of a perfluoroalkyl alcohol or alkane with an iodine source, such as hydrogen iodide (HI) or elemental iodine (I₂), often in the presence of a catalyst like sulfuric acid.[1]

Another prevalent industrial method for producing perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE). This process involves the reaction of a short-chain perfluoroalkyl iodide (the telogen) with multiple units of TFE (the taxogen) to build a longer perfluoroalkyl chain.

Conceptual Synthesis Workflow:

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Illustrative Example):

This protocol is a generalized representation based on common methods for synthesizing similar compounds and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reactor Setup: A dry, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet is assembled.

-

Reagent Charging: The perfluoroalkyl precursor is dissolved in a suitable anhydrous solvent (e.g., a fluorinated solvent or a high-boiling point hydrocarbon) and charged into the flask.

-

Initiation: The iodinating reagent and catalyst (if applicable) are added portion-wise or via the dropping funnel at a controlled temperature.

-

Reaction: The reaction mixture is heated to the desired temperature and stirred for a specified period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous solution (e.g., sodium thiosulfate to remove excess iodine). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final, high-purity this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the carbon-iodine bond. This bond is relatively weak and can be cleaved homolytically to generate a perfluoroalkyl radical. This radical species is a key intermediate in a variety of useful transformations.

Key Reaction Classes:

-

Radical Additions: Perfluoroalkyl iodides readily undergo radical addition reactions to alkenes and alkynes. These reactions can be initiated by heat, UV light, or a radical initiator (e.g., AIBN or peroxides). The perfluoroalkyl radical adds to the unsaturated bond, followed by iodine atom transfer from another molecule of the perfluoroalkyl iodide to propagate the radical chain.

-

Coupling Reactions: The perfluoroalkyl group can be coupled with various organic moieties using transition metal catalysis (e.g., palladium or copper). This allows for the formation of carbon-carbon bonds between the fluorinated chain and aromatic or other organic fragments.

-

Organometallic Formations: this compound can be converted into the corresponding Grignard or organolithium reagents. These nucleophilic species can then participate in a wide range of standard organic reactions.

Mechanistic Pathway: Radical Addition to an Alkene

Caption: Simplified mechanism of the radical addition of a perfluoroalkyl iodide to an alkene.

Applications in Drug Development and Medicinal Chemistry

The incorporation of perfluoroalkyl chains into bioactive molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The unique characteristics of the perfluoroalkyl group can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the half-life of a drug in the body.

-

Enhanced Lipophilicity: The perfluoroalkyl moiety can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Modulation of Physicochemical Properties: The introduction of a perfluoroalkyl group can alter a molecule's pKa, conformation, and binding affinity to its target protein.

This compound serves as a valuable building block for introducing a long perfluoroalkyl chain into drug candidates. Its reactive iodine atom allows for its conjugation to a variety of molecular scaffolds. While specific drug candidates containing this exact moiety are not widely published in mainstream literature, the principles of its application are well-founded in the broader field of fluoro-pharmaceuticals.

Hypothetical Application Workflow in Drug Discovery:

Caption: Conceptual workflow for the application of this compound in a drug discovery program.

Safety, Handling, and Storage

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-